molecular formula C9H13N B12065752 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 295787-35-8

2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B12065752
CAS No.: 295787-35-8
M. Wt: 135.21 g/mol
InChI Key: HTUBGLDDMFRJCM-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]hept-5-ene,2-cyclopropyl-(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with MCPBA can yield epoxides .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as inhibitors of specific enzymes, such as neuraminidase inhibitors and GABA aminotransferase inactivators .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a precursor to neuraminidase inhibitors, it may interfere with the activity of the neuraminidase enzyme, preventing the release of viral particles from infected cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) can be compared with other similar compounds, such as 2-Azabicyclo[2.2.1]hept-5-en-3-one and 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) lies in its cyclopropyl group, which can impart different chemical properties and reactivity compared to its analogs .

Properties

CAS No.

295787-35-8

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2

InChI Key

HTUBGLDDMFRJCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3CC2C=C3

Origin of Product

United States

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